![molecular formula C48H90O8 B12653708 Sorbitan, tritetradecanoate CAS No. 80032-90-2](/img/structure/B12653708.png)
Sorbitan, tritetradecanoate
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Overview
Description
Sorbitan, tritetradecanoate is an ester derived from the reaction between sorbitan and tetradecanoic acid (also known as myristic acid). It is a nonionic surfactant commonly used in various industrial applications due to its emulsifying properties. The compound is characterized by its ability to stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sorbitan, tritetradecanoate typically involves the esterification of sorbitan with tetradecanoic acid. This reaction is catalyzed by an acid catalyst, such as para-toluene sulfonic acid, and is carried out under high-temperature conditions to facilitate the esterification process. The reaction can be represented as follows: [ \text{Sorbitan} + \text{Tetradecanoic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of sorbitan esters, including this compound, involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tritetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and tetradecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cosmetic and Personal Care Products
Emulsification Properties
Sorbitan, tritetradecanoate is widely used in cosmetic formulations as an emulsifier. It helps stabilize oil-in-water and water-in-oil emulsions, providing a smooth texture and enhancing the product's stability. This application is particularly valuable in creams, lotions, and makeup products.
Case Study: Cosmetic Formulation
A study on a cosmetic composition incorporating sorbitan tri-tetradecanoate demonstrated improved stability against phase separation over time. The formulation included water, the emulsifier, and various active ingredients like ascorbic acid to enhance skin benefits while minimizing odor generation during storage .
Food Industry
Food Additive
In the food sector, sorbitan tri-tetradecanoate serves as an emulsifier and stabilizer in various products such as margarine and salad dressings. Its ability to blend water with oils is crucial for maintaining texture and consistency in food products.
Data Table: Emulsification Efficiency
Product Type | Emulsifier Used | Stability (Days) |
---|---|---|
Margarine | Sorbitan tri-tetradecanoate | 30 |
Salad Dressing | Sorbitan tri-tetradecanoate | 25 |
Ice Cream | Sorbitan tri-tetradecanoate | 20 |
Pharmaceutical Applications
Drug Delivery Systems
this compound has been explored for use in drug delivery systems due to its surfactant properties that can enhance the solubility of hydrophobic drugs. It can facilitate the formation of liposomes or nanoemulsions that improve bioavailability.
Case Study: Liposomal Formulations
Research indicated that incorporating sorbitan tri-tetradecanoate into liposomal formulations significantly increased the encapsulation efficiency of poorly soluble drugs. This enhancement was attributed to the compound's ability to reduce surface tension at the lipid-water interface .
Industrial Applications
Rust Preventive Compositions
This compound is also utilized in rust preventive formulations for metal surfaces. Its surfactant properties help create protective films that inhibit corrosion.
Data Table: Rust Prevention Efficacy
Composition Type | Active Ingredients | Rust Generation (Days) |
---|---|---|
Oil-based | Sorbitan tri-tetradecanoate + Mineral Oil | 20 |
Water-based | Sorbitan tri-tetradecanoate + Surfactants | 15 |
Nanotechnology
Nanoparticle Formation
Recent studies have shown that sorbitan tri-tetradecanoate can facilitate the formation of nanoparticles through self-assembly processes. This application is particularly relevant in drug delivery and materials science.
Case Study: Nanoparticle Synthesis
In a controlled experiment, researchers utilized sorbitan tri-tetradecanoate to synthesize nanoparticles with specific surface characteristics suitable for targeted drug delivery applications. The results indicated successful encapsulation of therapeutic agents within the nanoparticles .
Mechanism of Action
The primary mechanism of action of sorbitan, tritetradecanoate is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property is due to its amphiphilic nature, where the hydrophilic sorbitan moiety interacts with the aqueous phase, and the hydrophobic tetradecanoic acid moiety interacts with the oil phase. This interaction stabilizes emulsions and prevents the separation of the two phases.
Comparison with Similar Compounds
Sorbitan Monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan Tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in various formulations.
Sorbitan Monolaurate: An ester of sorbitan and lauric acid, used as a surfactant and emulsifier.
Uniqueness: Sorbitan, tritetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. Its specific structure allows it to form stable emulsions with a wide range of oil and water phases, making it particularly valuable in applications requiring robust emulsification.
Biological Activity
Sorbitan, tritetradecanoate, also known as Sorbitan tristearate (STS), is a non-ionic surfactant derived from sorbitol and stearic acid. It is widely used in pharmaceuticals, cosmetics, and food products due to its emulsifying properties. This article explores the biological activity of STS, including its effects on cellular processes, potential therapeutic applications, and safety assessments based on recent research findings.
Chemical Structure and Properties
Sorbitan tristearate has the following chemical structure:
- Chemical Formula : C57H110O6
- Molecular Weight : 885.46 g/mol
STS is characterized by its hydrophilic-lipophilic balance (HLB) value of approximately 4.7, making it suitable for oil-in-water emulsions.
Emulsification and Stabilization
Sorbitan tristearate exhibits significant emulsifying properties, which are crucial in pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions enhances the bioavailability of hydrophobic drugs. Studies have shown that STS can improve the stability of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), by reducing particle aggregation and enhancing encapsulation efficiency .
Cytotoxicity and Biocompatibility
Research has evaluated the cytotoxic effects of STS on various cell lines. A study assessed the cytotoxicity of different triglycerides, including STS, using human skin fibroblasts. The results indicated that STS exhibited low cytotoxicity at concentrations typically used in cosmetic formulations . Furthermore, STS demonstrated biocompatibility in dermal applications, making it a suitable candidate for topical drug delivery systems.
Anti-inflammatory Properties
Sorbitan tristearate has been investigated for its anti-inflammatory effects. In vitro studies revealed that STS can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in macrophages. This property may enhance its application in formulations aimed at treating inflammatory skin conditions .
Case Study 1: Lipid-Based Drug Delivery Systems
In a study focusing on lipid-based drug delivery systems, researchers incorporated STS into SLNs for delivering donepezil, a drug used to treat Alzheimer's disease. The formulation showed improved drug release profiles and stability compared to traditional delivery methods. The study highlighted STS's role in enhancing the loading capacity and controlling the release rate of the encapsulated drug .
Case Study 2: Cosmetic Applications
A clinical evaluation assessed the safety and efficacy of a moisturizer containing 6% Sorbitan tristearate. The results indicated no significant irritation or sensitization reactions among participants after repeated applications. This study supports the use of STS in cosmetic formulations without adverse effects on skin health .
Safety Assessment
The safety profile of Sorbitan tristearate has been evaluated through various studies. According to safety assessments conducted by CIR (Cosmetic Ingredient Review), STS is considered safe for use in cosmetics at concentrations up to 100% in rinse-off products and up to 10% in leave-on products . However, further studies are recommended to explore long-term exposure effects.
Properties
CAS No. |
80032-90-2 |
---|---|
Molecular Formula |
C48H90O8 |
Molecular Weight |
795.2 g/mol |
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]-4-tetradecanoyloxyoxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1 |
InChI Key |
MTHNXRAYKHQOHR-UBNRVJQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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